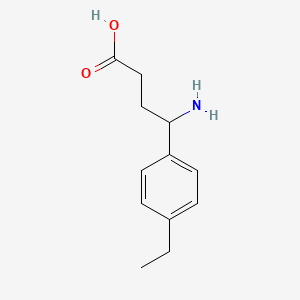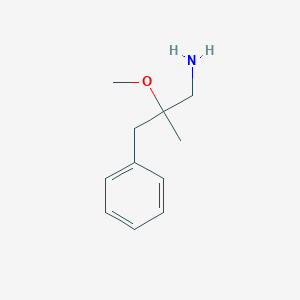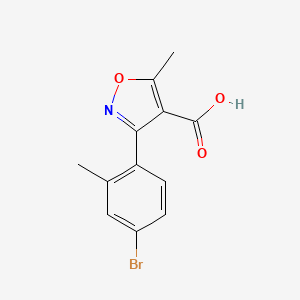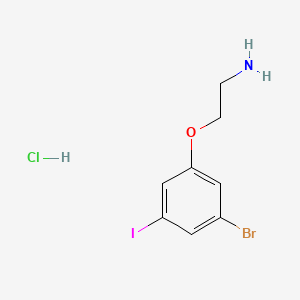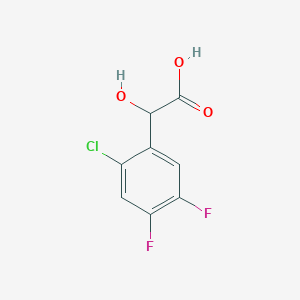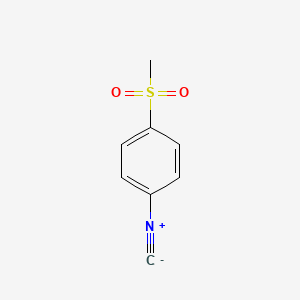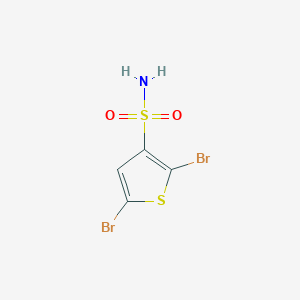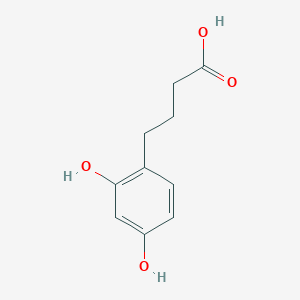
4-(2,4-Dihydroxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dihydroxyphenyl)butanoic acid: 4-(2,4-dihydroxyphenyl)butyric acid , is a chemical compound with the following structural formula:
C10H12O4
It features a butanoic acid backbone (four carbon atoms) with two hydroxyl groups attached to the phenyl ring. The compound is also referred to by its IUPAC name: 4-(2,5-dihydroxyphenyl)butanoic acid .
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-(2,4-Dihydroxyphenyl)butanoic acid involves several routes. One common method is the hydroxylation of 4-phenylbutyric acid using reagents like potassium permanganate or hydrogen peroxide. The reaction proceeds under mild conditions, yielding the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or research settings. The compound’s purity and yield are critical for its applications.
Chemical Reactions Analysis
Reactivity: 4-(2,4-Dihydroxyphenyl)butanoic acid can undergo various chemical reactions:
Oxidation: It can be oxidized to form quinones or other derivatives.
Reduction: Reduction reactions yield dihydroxyphenylbutanoic acids or related compounds.
Substitution: Substituent groups can be introduced on the phenyl ring.
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, or other electrophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to quinones, while reduction produces dihydroxyphenylbutanoic acids.
Scientific Research Applications
4-(2,4-Dihydroxyphenyl)butanoic acid finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its therapeutic effects.
Industry: Employed in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.
Comparison with Similar Compounds
While 4-(2,4-Dihydroxyphenyl)butanoic acid is unique due to its specific structure, similar compounds include:
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: (CAS: 440354-06-3).
Butanoic acid, 4-[(2,4-dichlorophenyl)oxy]-, butyl ester: (CAS: 6753-24-8).
Butanoic acid, hexyl ester: (CAS: 2639-63-6).
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-(2,4-dihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |
InChI Key |
BLGVZDUARLDEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)

